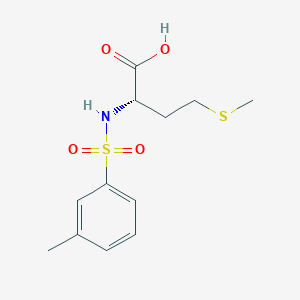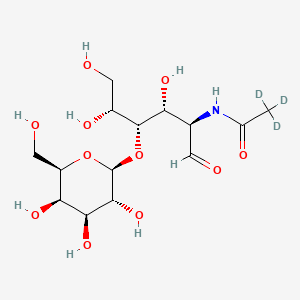
N-Acetyllactosamine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyllactosamine-d3 is a deuterated form of N-Acetyllactosamine, a disaccharide composed of galactose and N-acetylglucosamine. This compound is significant in the study of glycosylation processes and is often used as a building block in the synthesis of more complex glycoconjugates. The deuterium labeling (d3) allows for detailed structural and metabolic studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy.
準備方法
Synthetic Routes and Reaction Conditions: N-Acetyllactosamine-d3 can be synthesized through enzymatic methods involving glycosyltransferases. One common approach involves the use of β1,4-galactosyltransferase and β1,3-N-acetylglucosaminyltransferase to catalyze the formation of the disaccharide from lactose and N-acetylglucosamine . The reaction conditions typically include a buffered aqueous solution with specific pH and temperature settings optimized for enzyme activity.
Industrial Production Methods: For large-scale production, methods have been developed to avoid the use of column chromatography, allowing for the preparation of multigram quantities of N-Acetyllactosamine derivatives . These methods often involve transglycosylation reactions using lactose and N-acetylglucosamine as starting materials, with the reaction being carried out in a controlled environment to ensure high yield and purity.
化学反応の分析
Types of Reactions: N-Acetyllactosamine-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation reactions can be catalyzed by galactose oxidase, leading to the formation of aldehyde derivatives . Reduction reactions may involve the use of reducing agents to convert aldehydes back to alcohols.
Common Reagents and Conditions: Common reagents used in these reactions include galactose oxidase for oxidation and sodium borohydride for reduction. The reactions are typically carried out in aqueous solutions with controlled pH and temperature to ensure optimal reaction conditions.
Major Products: The major products formed from these reactions include oxidized and reduced forms of this compound, which can be further modified to create more complex glycoconjugates. These products are often characterized using techniques such as NMR spectroscopy and mass spectrometry .
科学的研究の応用
N-Acetyllactosamine-d3 has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex glycoconjugates. In biology, it serves as a ligand for lectins and is involved in various biological recognition events . In medicine, it is used in the study of glycosylation processes and the development of glycan-based therapeutics. In industry, it is used in the production of glycosylated proteins and other biopharmaceuticals .
作用機序
The mechanism by which N-Acetyllactosamine-d3 exerts its effects involves its role as a glycan epitope. It acts as a binding ligand for lectins, which are proteins that recognize specific carbohydrate structures. This interaction is crucial for various biological processes, including cell-cell communication, immune response, and pathogen recognition . The molecular targets involved include galectins and other carbohydrate-binding proteins, which mediate the biological effects of this compound .
類似化合物との比較
N-Acetyllactosamine-d3 is similar to other disaccharides such as lactose and N-acetyllactosamine. its deuterium labeling makes it unique for use in detailed structural and metabolic studies. Similar compounds include poly-N-acetyllactosamine, which is a polymer of N-Acetyllactosamine units and serves as a ligand for galectins . Another similar compound is N,N-diacetyllactosamine, which has additional acetyl groups and is used in similar biological applications .
By understanding the unique properties and applications of this compound, researchers can leverage this compound for various scientific and industrial purposes, contributing to advancements in glycoscience and related fields.
特性
分子式 |
C14H25NO11 |
|---|---|
分子量 |
386.37 g/mol |
IUPAC名 |
2,2,2-trideuterio-N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide |
InChI |
InChI=1S/C14H25NO11/c1-5(19)15-6(2-16)9(21)13(7(20)3-17)26-14-12(24)11(23)10(22)8(4-18)25-14/h2,6-14,17-18,20-24H,3-4H2,1H3,(H,15,19)/t6-,7+,8+,9+,10-,11-,12+,13+,14-/m0/s1/i1D3 |
InChIキー |
HESSGHHCXGBPAJ-IRQAITDLSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O |
正規SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


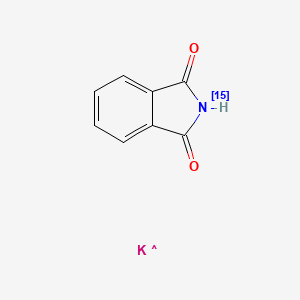
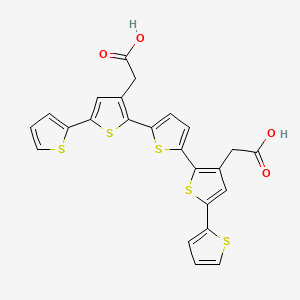
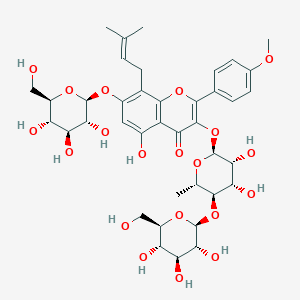
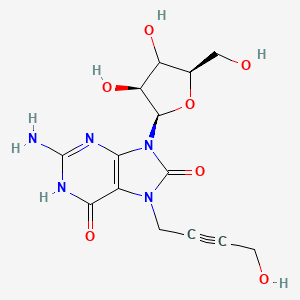
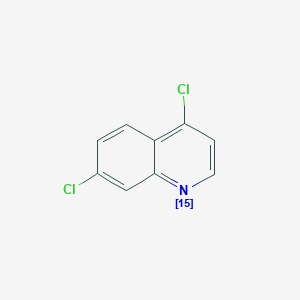
![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B12405550.png)
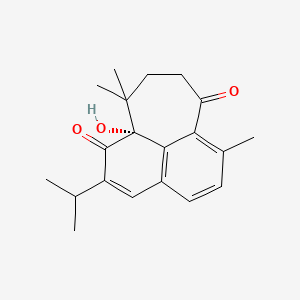
![3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]spiro[6H-[1]benzoxepino[3,2-b]pyridine-5,1'-cyclopropane]-9-carboxylic acid](/img/structure/B12405561.png)
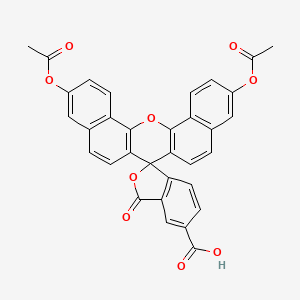
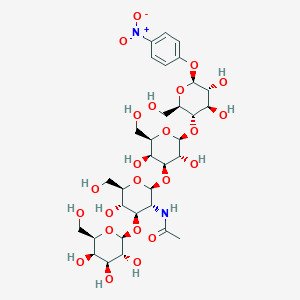
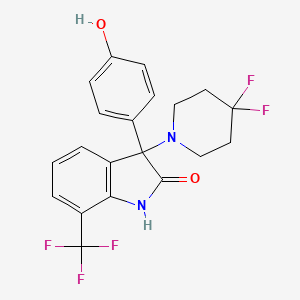
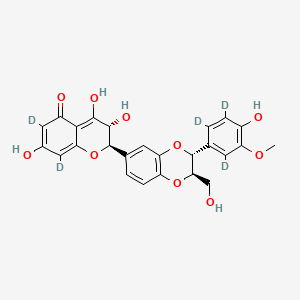
![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12405593.png)
